
2-Iodoethyl Phosphorodichloridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodoethyl Phosphorodichloridate is an organophosphorus compound characterized by the presence of an iodine atom, an ethyl group, and two chlorophosphoryl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodoethyl Phosphorodichloridate typically involves the reaction of 2-iodoethanol with phosphorus oxychloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorus oxychloride. The general reaction scheme is as follows:
2-Iodoethanol+Phosphorus Oxychloride→2-Iodoethyl Phosphorodichloridate+Hydrogen Chloride
The reaction is usually conducted at low temperatures to control the exothermic nature of the process and to ensure high yields.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved safety due to the handling of smaller quantities of reactive intermediates at any given time.
Analyse Chemischer Reaktionen
Types of Reactions
2-Iodoethyl Phosphorodichloridate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 2-iodoethanol and phosphoric acid derivatives.
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids can be used.
Major Products Formed
Nucleophilic Substitution: Products include 2-azidoethyl phosphorodichloridate, 2-thioethyl phosphorodichloridate, and 2-alkoxyethyl phosphorodichloridate.
Hydrolysis: Products include 2-iodoethanol and phosphoric acid derivatives.
Oxidation: Products include phosphoric acid derivatives with higher oxidation states.
Wissenschaftliche Forschungsanwendungen
2-Iodoethyl Phosphorodichloridate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various phosphorus-containing compounds.
Bioconjugation: The compound can be used to introduce phosphorus-containing groups into biomolecules for labeling or modification purposes.
Medicinal Chemistry: It serves as a precursor for the synthesis of potential pharmaceutical agents.
Material Science: The compound is used in the preparation of phosphorus-containing polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Iodoethyl Phosphorodichloridate involves the reactivity of the phosphorus-chlorine bonds and the iodine-ethyl group. The compound can act as an electrophile, reacting with nucleophiles to form new phosphorus-carbon or phosphorus-heteroatom bonds. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromoethyl Phosphorodichloridate: Similar in structure but with a bromine atom instead of iodine.
2-Chloroethyl Phosphorodichloridate: Contains a chlorine atom instead of iodine.
2-Fluoroethyl Phosphorodichloridate: Contains a fluorine atom instead of iodine.
Uniqueness
2-Iodoethyl Phosphorodichloridate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its halogenated analogs. The larger atomic radius and lower electronegativity of iodine compared to other halogens result in different reaction kinetics and product distributions.
Eigenschaften
Molekularformel |
C2H4Cl2IO2P |
|---|---|
Molekulargewicht |
288.83 g/mol |
IUPAC-Name |
1-dichlorophosphoryloxy-2-iodoethane |
InChI |
InChI=1S/C2H4Cl2IO2P/c3-8(4,6)7-2-1-5/h1-2H2 |
InChI-Schlüssel |
VCYDQROMEZBLFE-UHFFFAOYSA-N |
Kanonische SMILES |
C(CI)OP(=O)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



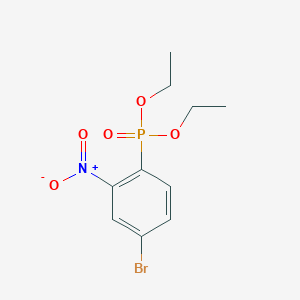

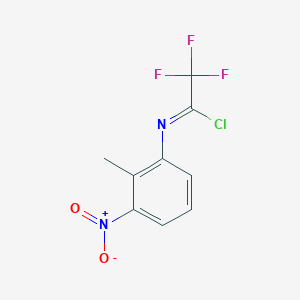
![Naphtho[2,1-b]furan-1-carbaldehyde](/img/structure/B13687150.png)
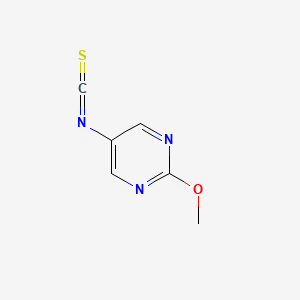
![6-[(2-Aminophenyl)thio]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13687156.png)

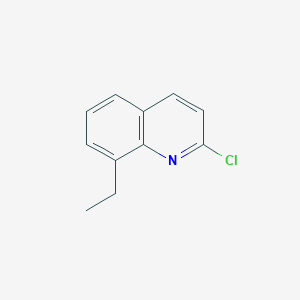

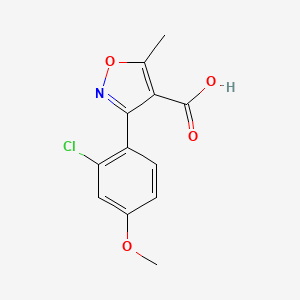

![2,6,8-Trimethylimidazo[1,2-a]pyrazine](/img/structure/B13687176.png)

